

Spectroscopic Profile of 2,5-Bis(trifluoromethyl)aniline: A Technical Guide

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Compound of Interest

Compound Name: **2,5-Bis(trifluoromethyl)aniline**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,5-Bis(trifluoromethyl)aniline**, a key intermediate in the synthesis of various pharmaceuticals and advanced materials. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development by presenting detailed spectroscopic data and the experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,5-Bis(trifluoromethyl)aniline**, providing a quantitative reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data of **2,5-Bis(trifluoromethyl)aniline**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.34	d	8.4	H-4
7.15	s	H-6	
6.95	d	8.4	H-3
4.50 (broad s)	s	NH ₂	

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data of **2,5-Bis(trifluoromethyl)aniline**

Chemical Shift (δ) ppm	Assignment
147.8	C-1
131.5 (q, J = 31 Hz)	C-2
126.8 (q, J = 3.5 Hz)	C-6
124.0 (q, J = 272 Hz)	CF ₃ (at C-2)
122.0 (q, J = 272 Hz)	CF ₃ (at C-5)
119.5 (q, J = 4 Hz)	C-4
115.8	C-3
114.9 (q, J = 30 Hz)	C-5

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of **2,5-Bis(trifluoromethyl)aniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3485, 3395	Strong	N-H stretching (asymmetric and symmetric)
1630	Strong	N-H bending (scissoring)
1520	Strong	Aromatic C=C stretching
1460	Medium	Aromatic C=C stretching
1350	Very Strong	C-F stretching
1280	Very Strong	C-N stretching (aromatic amine)
1170, 1130	Very Strong	C-F stretching
890	Strong	Aromatic C-H out-of-plane bending

Technique: Attenuated Total Reflectance (ATR) on a neat liquid sample.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **2,5-Bis(trifluoromethyl)aniline**

m/z	Relative Intensity (%)	Proposed Fragment
229	100	[M] ⁺ (Molecular Ion)
210	20	[M-F] ⁺
180	15	[M-CF ₃ +H] ⁺
160	80	[M-CF ₃] ⁺
111	30	[C ₆ H ₄ N] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are tailored for the analysis of fluorinated aromatic amines like **2,5-Bis(trifluoromethyl)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of **2,5-Bis(trifluoromethyl)aniline** was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for chemical shift referencing.^[1] The solution was then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra were acquired on a Bruker AVANCE 400 MHz spectrometer.

- ^1H NMR: A standard single-pulse experiment was used with a 30° pulse angle and a relaxation delay of 1.0 second. A total of 16 scans were accumulated.
- ^{13}C NMR: A proton-decoupled pulse sequence ($^{13}\text{C}\{^1\text{H}\}$) was employed with a 45° pulse angle and a relaxation delay of 2.0 seconds. A total of 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) was processed using MestReNova software. A Fourier transform was applied, followed by manual phasing and baseline correction to obtain the final spectra.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation: A single drop of neat **2,5-Bis(trifluoromethyl)aniline** liquid was placed directly onto the diamond crystal of the ATR accessory.^{[2][3]}

Instrumentation and Data Acquisition: The IR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II ATR accessory.^[4] The spectrum was acquired over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.^[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **2,5-Bis(trifluoromethyl)aniline** was prepared in dichloromethane at a concentration of approximately 100 µg/mL.[\[6\]](#)

Instrumentation and Data Acquisition: The analysis was performed on an Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector.[\[6\]](#)[\[7\]](#)

- Gas Chromatograph (GC) Conditions:

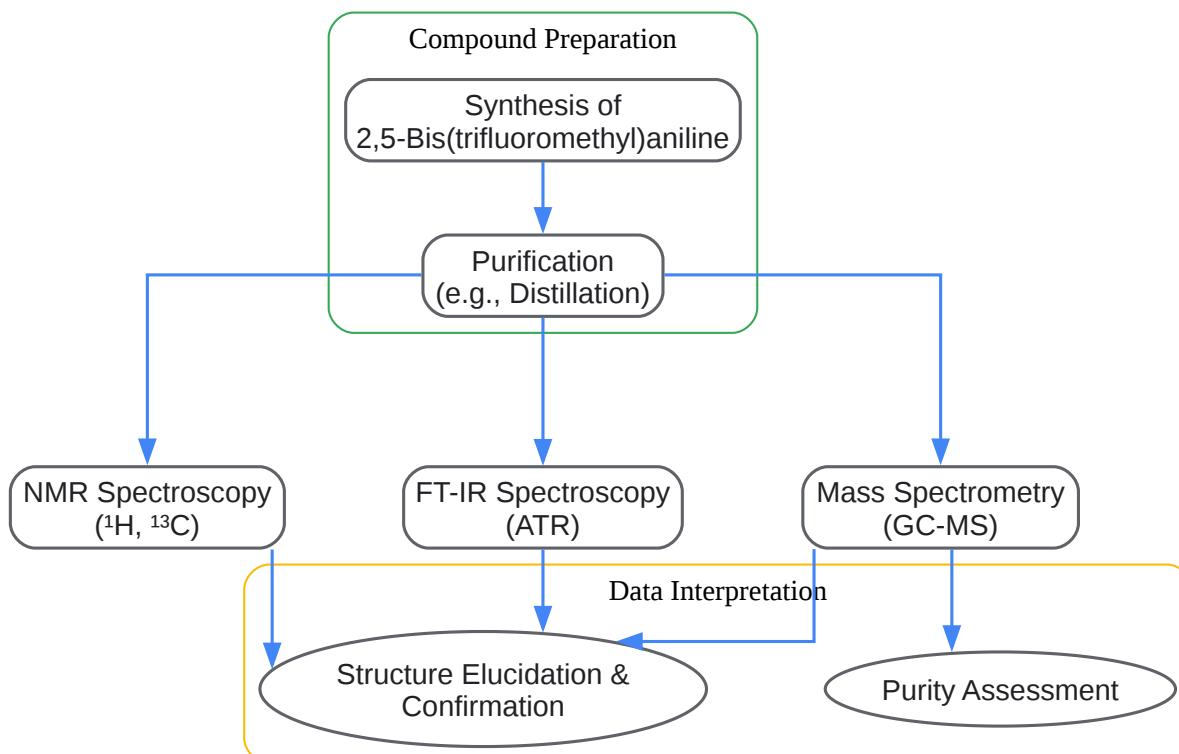
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
- Injector Temperature: 250 °C
- Oven Temperature Program: Initial temperature of 80 °C held for 2 minutes, then ramped to 280 °C at a rate of 15 °C/min, and held for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injection Volume: 1 µL in splitless mode.

- Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: Scan from m/z 40 to 400.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical substance such as **2,5-Bis(trifluoromethyl)aniline**.



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Caption: Logical workflow for the synthesis and spectroscopic characterization of **2,5-Bis(trifluoromethyl)aniline**.

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